molecular formula C19H19Cl2NO2S B4981245 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide

Cat. No. B4981245
M. Wt: 396.3 g/mol
InChI Key: UGDFVAVLNDKEOG-RUDMXATFSA-N
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Description

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide, also known as DBeQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic value. DBeQ belongs to the class of compounds known as heat shock protein 90 (Hsp90) inhibitors, which have been shown to have anticancer and anti-inflammatory properties.

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has been shown to have potential therapeutic value in various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide can inhibit the growth of cancer cells by targeting Hsp90, which is a chaperone protein that is essential for the stability and function of many oncogenic proteins. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide exerts its therapeutic effects by inhibiting the activity of Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide can destabilize these oncogenic proteins, leading to their degradation and inhibition of cancer cell growth. In addition, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide can induce apoptosis (programmed cell death) by inhibiting the activity of Hsp90 and destabilizing oncogenic proteins. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells, which is essential for tumor growth and metastasis. In addition, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of NF-κB, leading to a reduction in inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide in lab experiments is its specificity for Hsp90. Unlike other Hsp90 inhibitors, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has been shown to specifically target the ATP-binding site of Hsp90, leading to its inhibition. This specificity makes N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide a valuable tool for studying the role of Hsp90 in cancer and other diseases. However, one of the limitations of using N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide in lab experiments is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide in scientific research. One potential direction is the development of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide analogs with improved solubility and bioavailability. Another direction is the use of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide in combination with other therapeutic agents to enhance its anticancer and anti-inflammatory effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory effects of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide, which could lead to the development of new therapeutic strategies for cancer and inflammatory diseases.
Conclusion
In conclusion, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide is a synthetic compound that has shown promise in various scientific research applications, particularly in the treatment of cancer and inflammatory diseases. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide exerts its therapeutic effects by inhibiting the activity of Hsp90 and NF-κB, leading to the destabilization of oncogenic proteins and a reduction in inflammatory responses. Despite its low solubility, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide remains a valuable tool for studying the role of Hsp90 in cancer and other diseases, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide involves a series of chemical reactions, starting with the reaction between 2,4-dichlorobenzyl chloride and sodium sulfide to form 2,4-dichlorobenzyl thiol. This is followed by the reaction between 2,4-dichlorobenzyl thiol and ethylene oxide to form N-(2-hydroxyethyl)-2,4-dichlorobenzyl thiol. The final step involves the reaction between N-(2-hydroxyethyl)-2,4-dichlorobenzyl thiol and 4-methoxyphenylacrylamide to form N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide.

properties

IUPAC Name

(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO2S/c1-24-17-7-2-14(3-8-17)4-9-19(23)22-10-11-25-13-15-5-6-16(20)12-18(15)21/h2-9,12H,10-11,13H2,1H3,(H,22,23)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDFVAVLNDKEOG-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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